Home > Products > Screening Compounds P42024 > 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one - 1171377-49-3

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Catalog Number: EVT-1728515
CAS Number: 1171377-49-3
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active compounds. [] This compound is classified as a pyrroloquinoline derivative. [] It has gained significant attention in scientific research due to its potential use in developing novel pharmaceutical agents, particularly those targeting the central nervous system. []

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

  • Compound Description: This compound serves as a crucial starting material for synthesizing various spirocyclic compounds, including spiro[pyrido[3,2,1-ij]pyrimido[4,5-b]quinoline-7,5′-pyrrolo[2,3-d]pyrimidines] and spiro[pyrimido[4,5-b]quinoline-5,1′-pyrrolo[3,2,1-ij]quinolines] []. Researchers utilize its reactivity with 6-aminouracils and cyclic 1,3-diketones to create these complex structures.

Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate Derivatives

  • Compound Description: This series of compounds exhibits potent dual inhibitory activity against coagulation factors Xa and XIa []. Researchers designed these molecules by combining fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected by a hydrazine linker.

(R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole)

  • Compound Description: Sumanirole is a dopamine agonist with selectivity for the D2 receptor subtype, making it a potential therapeutic agent for Parkinson's disease []. Studies investigated its binding affinities and functional activities at D2 and D3 receptors, along with the synthesis of various analogues.

2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines and potential antimalarial activity against the chloroquine-sensitive strain 3D7 of Plasmodium falciparum []. While most compounds showed limited activity, some derivatives demonstrated significant cytotoxicity against specific cancer cell lines.

1,2-Dihydro-4H-imidazo[5,4,1-ij]quinolin-2-one Derivatives

  • Compound Description: This class of compounds, featuring a different arrangement of the imidazoquinoline core compared to Sumanirole, has been explored synthetically []. Researchers investigated the functionalization of the 5,6-double bond in these compounds, leading to derivatives like nitroolefins and bromohydrins.

6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic Acids and 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acids

  • Compound Description: These compounds are structural analogs of the natural antibiotic Helquinoline []. They were synthesized by oxidizing substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones and their hydrogenated analogs.
Overview

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a heterocyclic compound characterized by a fused pyrroloquinoline ring system. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. It is classified as a pyrroloquinoline derivative, known for its unique structural properties and biological activities.

Source

The compound can be synthesized from various precursors, typically involving multi-step organic reactions. It is commercially available and can also be found in scientific literature detailing its synthesis and applications .

Classification

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one belongs to the class of nitrogen-containing heterocycles. Its structure includes an amino group and a fused ring system, which contribute to its distinctive chemical properties.

Synthesis Analysis

Methods

The synthesis of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with quinoline derivatives or other suitable precursors.
  2. Cyclization: A common method involves the cyclization of these precursors under controlled conditions to form the pyrroloquinoline framework. This may include the introduction of an amino group at specific stages.
  3. Optimization: Reaction conditions such as temperature, solvent choice (often dimethylformamide), and catalysts are optimized to enhance yield and purity .

Technical Details

The industrial production of this compound can utilize continuous flow reactors to improve efficiency. Purification techniques like crystallization and chromatography are essential for obtaining high-purity products suitable for research and application .

Molecular Structure Analysis

Structure

The molecular formula of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is C11H12N2OC_{11}H_{12}N_{2}O. The structure features a fused ring system that imparts unique properties to the compound.

Data

Key structural data includes:

  • Molecular Weight: 188.23 g/mol
  • Melting Point: Typically ranges from 168–170 °C
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in 1H^{1}H NMR provide insights into the hydrogen environments within the molecule .
Chemical Reactions Analysis

Types of Reactions

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can participate in various chemical reactions:

  1. Oxidation: Can introduce additional functional groups or modify existing ones.
  2. Reduction: Alters the oxidation state of the compound.
  3. Substitution: Nucleophilic or electrophilic substitutions can introduce new substituents onto the quinoline ring.

Technical Details

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes. Reaction conditions are carefully controlled to achieve desired transformations .

Physical and Chemical Properties Analysis

Physical Properties

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibits:

  • Appearance: Typically appears as a red powder.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide.

Chemical Properties

Chemical analyses reveal that this compound can undergo various transformations under different conditions. Its reactivity profile makes it a versatile building block in organic synthesis.

Applications

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several notable applications:

  1. Medicinal Chemistry: Investigated for potential anticancer and antimicrobial activities.
  2. Biological Assays: Used as a probe to study enzyme activities and cellular processes.
  3. Material Science: Explored for developing new materials with specific electronic or optical properties.
Introduction to Pyrrolo[3,2,1-ij]quinolin-2-one Derivatives in Medicinal Chemistry

Structural Significance of the Pyrrolo[3,2,1-ij]quinolinone Scaffold in Anticoagulant Research

The pyrrolo[3,2,1-ij]quinolinone core comprises a fused tricyclic system featuring:

  • A benzene ring providing planar rigidity for hydrophobic pocket insertion
  • A partially saturated quinoline moiety enabling conformational adaptability
  • A lactam-containing pyrrolidine ring that forms critical hydrogen bonds with catalytic residues [3]

Table 1: Key Physicochemical Properties of the Pyrroloquinolinone Scaffold

PropertyValueSignificance
Molecular Formula (Base)C₁₁H₁₁NOBalanced molecular weight (173.21 g/mol) for drug-likeness
LogP (Consensus)2.45Optimal lipophilicity for membrane permeability and distribution
TPSA (Topological PSA)4.93 ŲLow polar surface area enhancing bioavailability
Aqueous Solubility (ESOL)-2.84 (LogS); 0.228 mg/mLModerate solubility facilitating formulation development
Hydrogen Bond Acceptors2Targeted interaction capability without excessive polarity [2]

X-ray crystallography reveals orthorhombic crystal systems (space group P2₁2₁2₁) with the lactam carbonyl oriented perpendicular to the aromatic plane. This spatial arrangement creates a dipole moment that complements the electrostatic environments of exosite I in FXa and the S1 pocket in FXIa. Computational modeling confirms the scaffold's electron-deficient benzene ring engages in π-π stacking with Tyr228 in FXa, while the lactam carbonyl hydrogen-bonds with Gly218 backbone amides. These interactions collectively provide high binding affinity (ΔG < -9.2 kcal/mol) critical for competitive inhibition [3] [4].

Role of Amino Substitution at Position 8 in Bioactivity Modulation

Position 8 on the scaffold's benzene ring serves as a strategic vector for bioactivity optimization. Introducing an amino group (-NH₂) at this location induces three key effects:

  • Electronic Modulation: Resonance donation (+R effect) increases electron density at C9, enhancing π-stacking with Phe174 in FXa's S4 pocket
  • Hydrogen-Bonding Expansion: The amino group serves as both hydrogen bond donor (to Asp189 carboxylate) and acceptor (to Gly218 backbone), reducing Kᵢ by 3.5-fold versus unsubstituted analogs
  • Solubility Enhancement: Calculated LogD (pH 7.4) decreases from 2.1 to 1.4, improving aqueous solubility by 10-20× while maintaining BBB permeability (LogBB > 0.3) [2] [3]

Table 2: Comparative Bioactivity of Position 8 Derivatives Against Coagulation Factors

C8 SubstituentFXa Inhibition (% at 10μM)FXIa Inhibition (% at 10μM)IC₅₀ (FXa, μM)Selectivity Ratio (FXa/Thrombin)
H (Unsubstituted)42 ± 3.138 ± 2.7>501:1.8
Br (Halogen)67 ± 4.259 ± 3.912.71:1.2
CH₂CH₂OH (Hydroxyethyl)78 ± 5.371 ± 4.18.91:0.7
NH₂ (Amino)92 ± 6.185 ± 5.30.471:0.03 [3] [4]

Stereoelectronic analysis confirms the 8-amino group's ortho-positioning relative to the tricyclic fusion creates an optimal 11.2Å distance between the amino group and the lactam carbonyl. This spatial arrangement matches the 10-12Å separation between key residues in FXa's S1 and S4 pockets. Molecular dynamics simulations show the amino substituent reduces binding pocket solvation energy by 2.8 kcal/mol compared to meta-substituted analogs, explaining the 15-fold potency improvement. Additionally, the amino group's protonation state (pKₐ ~5.1) ensures positive charge retention in thrombotic microenvironments (pH ~5.5-6.0), enhancing target engagement [4].

Historical Evolution of Pyrroloquinoline-Based Pharmacophores in Thrombosis Management

The therapeutic application of pyrroloquinoline scaffolds has progressed through three distinct generations:

  • First-Generation (1980s-1990s): Early CNS-active compounds like 5-(dipropylamino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one demonstrated incidental anticoagulation effects (Kᵢ > 50μM against FXa) but lacked target specificity. These molecules prioritized blood-brain barrier penetration through lipophilic N-alkyl chains, resulting in undesirable neurological off-target effects [5].

  • Second-Generation (2000-2015): Strategic modifications introduced halogen substituents (C8-Br/Cl) and hydrazine linkers, yielding compounds with 100-fold improved FXa affinity (IC₅₀ ~0.5-5μM). Hybrid derivatives like methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates achieved dual FXa/FXIa inhibition but retained thrombin cross-reactivity (selectivity ratio 1:0.4) [4].

Table 3: Evolution of Pyrroloquinoline-Based Anticoagulants

GenerationRepresentative CompoundKey Structural FeaturesFXa IC₅₀FXIa InhibitionThrombin Selectivity
First (1980s)5-(Dipropylamino)-5,6-dihydro-4H-pyrroloquinolin-2(1H)-oneN-Dipropylamino, unsubstituted aromatic ring>50 μMNot tested1:1.8
Second (2005)8-Bromo-6-arylpyrroloquinolinone hydrazideC8-Br, hydrazine linker, thiazole2.1 μM68% at 10μM1:0.4
Third (Present)8-Amino-5,6-dihydro-4H-pyrroloquinolin-2(1H)-oneC8-NH₂, optimized hydrogen bonding0.47 μM85% at 10μM1:0.03 [4] [5]
  • Third-Generation (Present): Contemporary designs leverage amino group installation at C8 alongside scaffold rigidification. The 8-amino derivative exhibits unprecedented dual FXa/FXIa inhibition (IC₅₀ = 0.47μM and 1.2μM respectively) with >30-fold selectivity over thrombin. This evolution results from structure-guided optimization using X-ray crystallography of enzyme-inhibitor complexes and free energy perturbation calculations. Modern synthetic routes employ regioselective amination via Buchwald-Hartwig coupling or diazotization of 8-nitro precursors, achieving >85% yields under cGMP conditions [4].

The latest hybrid inhibitors conjugate the 8-amino-pyrroloquinolinone core with thiazole fragments through hydrazine linkers. These compounds demonstrate cooperative binding—the pyrroloquinolinone occupies the S1 pocket while the thiazole extends into the S4 specificity pocket, achieving sub-micromolar activity against both FXa and FXIa. This multi-target approach addresses limitations of single-target anticoagulants by simultaneously inhibiting coagulation initiation and propagation pathways, potentially reducing bleeding risks while maintaining antithrombotic efficacy [4].

Properties

CAS Number

1171377-49-3

Product Name

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

IUPAC Name

6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6,12H2

InChI Key

ROOYAGVYKLFMRE-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)N)CC(=O)N3C1

Canonical SMILES

C1CC2=C3C(=CC(=C2)N)CC(=O)N3C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.